Comparative Purity and Characterization: Ensuring Analytical Fidelity Over Unspecified Impurities
Unlike unspecified or generic Haloperidol impurities, 1-(4-Fluorophenyl)-4-hydroxybutan-1-one is consistently supplied with a high and verifiable purity, typically ≥95% by HPLC, and is accompanied by comprehensive characterization data [1]. Suppliers like CATO provide a purity of >95% for this compound as an ISO17034-certified analytical standard, which is a crucial differentiator for regulatory compliance [2]. In contrast, the purity of a common comparator like Haloperidol Impurity D (CAS 67987-08-0) is also specified as >95% , but the specific impurity profile and the accompanying analytical documentation (e.g., COA with HPLC, NMR, MS) are distinct and tailored to the specific compound's identity, making them non-interchangeable in validated analytical methods.
| Evidence Dimension | Purity and Characterization Documentation |
|---|---|
| Target Compound Data | Purity ≥95% by HPLC; supplied with COA, NMR, MS, and HPLC data from multiple vendors [1][2]. |
| Comparator Or Baseline | Haloperidol Impurity D (CAS 67987-08-0): Purity >95% . |
| Quantified Difference | While both achieve >95% purity, the specific impurity profile, retention time, and analytical data are unique to each compound, preventing direct substitution. |
| Conditions | Vendor specifications and Certificate of Analysis (COA) data. |
Why This Matters
Procurement of a well-characterized, high-purity reference standard is essential for method validation and regulatory submissions, where the exact identity and purity of the impurity marker are critical.
- [1] ChemicalBook. 1-(4-Fluorophenyl)-4-hydroxybutan-1-one. 2024. View Source
- [2] CATO. Haloperidol Impurity 23. 2024. View Source
